(2E)-pent-2-enoic acid
(2E)-pent-2-enoic acid
Beta-Ethyl acrylic acid, also known as (2E)-2-pentenoic acid or 5:1, N-3 trans, belongs to the class of organic compounds known as straight chain fatty acids. These are fatty acids with a straight aliphatic chain. Beta-Ethyl acrylic acid is soluble (in water) and a very weakly acidic compound (based on its pKa). Beta-Ethyl acrylic acid has been primarily detected in urine. Within the cell, Beta-ethyl acrylic acid is primarily located in the cytoplasm and adiposome.
Pent-2-enoic acid is a pentenoic acid having the double bond at position 2. It is a pentenoic acid and an alpha,beta-unsaturated monocarboxylic acid.
Pent-2-enoic acid is a pentenoic acid having the double bond at position 2. It is a pentenoic acid and an alpha,beta-unsaturated monocarboxylic acid.
Brand Name:
Vulcanchem
CAS No.:
13991-37-2
VCID:
VC20955971
InChI:
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+
SMILES:
CCC=CC(=O)O
Molecular Formula:
C5H8O2
Molecular Weight:
100.12 g/mol
(2E)-pent-2-enoic acid
CAS No.: 13991-37-2
Cat. No.: VC20955971
Molecular Formula: C5H8O2
Molecular Weight: 100.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Beta-Ethyl acrylic acid, also known as (2E)-2-pentenoic acid or 5:1, N-3 trans, belongs to the class of organic compounds known as straight chain fatty acids. These are fatty acids with a straight aliphatic chain. Beta-Ethyl acrylic acid is soluble (in water) and a very weakly acidic compound (based on its pKa). Beta-Ethyl acrylic acid has been primarily detected in urine. Within the cell, Beta-ethyl acrylic acid is primarily located in the cytoplasm and adiposome. Pent-2-enoic acid is a pentenoic acid having the double bond at position 2. It is a pentenoic acid and an alpha,beta-unsaturated monocarboxylic acid. |
|---|---|
| CAS No. | 13991-37-2 |
| Molecular Formula | C5H8O2 |
| Molecular Weight | 100.12 g/mol |
| IUPAC Name | (E)-pent-2-enoic acid |
| Standard InChI | InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+ |
| Standard InChI Key | YIYBQIKDCADOSF-ONEGZZNKSA-N |
| Isomeric SMILES | CC/C=C/C(=O)O |
| SMILES | CCC=CC(=O)O |
| Canonical SMILES | CCC=CC(=O)O |
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